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Compound of Interest

Compound Name: 3-Acetylquinoline

Cat. No.: B1336125

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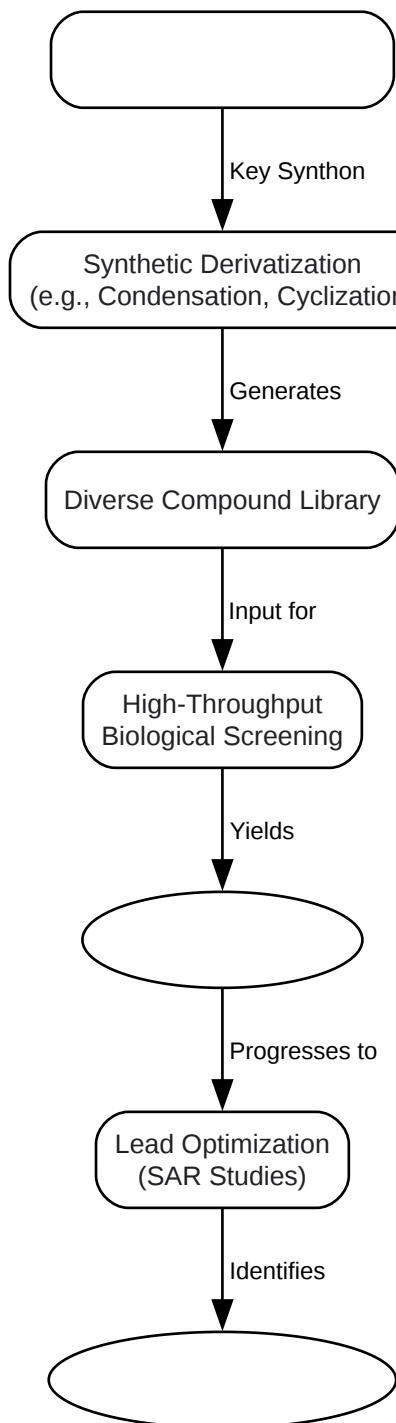
Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.^{[1][2][3]} Among the myriad of quinoline derivatives, **3-Acetylquinoline** stands out as a particularly versatile building block, or synthon. Its reactive acetyl group at the C-3 position serves as a synthetic handle for a vast array of chemical transformations, enabling the creation of diverse molecular architectures. This guide provides an in-depth exploration of **3-Acetylquinoline**'s role in drug discovery, detailing proven synthetic protocols for its derivatization, summarizing its applications in key therapeutic areas, and explaining the causal logic behind experimental design. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for the creation of novel therapeutic agents.

The Strategic Importance of the 3-Acetylquinoline Scaffold

The power of the **3-Acetylquinoline** scaffold lies in the reactivity of its ketone functional group. This group is an electrophilic center, readily participating in reactions with nucleophiles. It also possesses acidic α -protons, allowing it to act as a nucleophile in its enol or enolate form. This dual reactivity is the key to its utility, providing access to a rich variety of more complex heterocyclic systems.^{[4][5]}

The general workflow for utilizing **3-Acetylquinoline** in a drug discovery program involves leveraging this reactivity to generate a library of diverse derivatives, which are then screened for biological activity. Promising hits can be further optimized through iterative chemical synthesis and biological testing.



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Caption: General drug discovery workflow using the **3-Acetylquinoline** scaffold.

Key Synthetic Transformations and Protocols

The 3-acetyl group is a versatile starting point for constructing a variety of other functional groups and heterocyclic rings. Below are detailed protocols for two of the most powerful and widely used transformations.

Protocol: Synthesis of Quinolinyl-Chalcones via Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt condensation is a robust reaction that forms a carbon-carbon bond between a ketone (here, **3-Acetylquinoline**) and an aromatic aldehyde. The resulting α,β -unsaturated ketones, known as chalcones, are not only biologically active in their own right but are also critical intermediates for synthesizing other heterocycles like pyrazoles and pyrimidines.^{[6][7]} The base catalyst (e.g., NaOH or KOH) is essential for deprotonating the α -carbon of the acetyl group, forming the nucleophilic enolate that attacks the aldehyde.

Step-by-Step Methodology:

- **Reagent Preparation:** In a 100 mL round-bottom flask, dissolve **3-Acetylquinoline** (10 mmol) and a substituted aromatic aldehyde (11 mmol) in 30 mL of ethanol.
- **Catalyst Addition:** While stirring the solution at room temperature, slowly add 10 mL of an aqueous 10% sodium hydroxide (NaOH) solution dropwise. The addition of a base is critical for generating the enolate ion.
- **Reaction Monitoring:** Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. A precipitate often forms as the product is generated.
- **Work-up and Isolation:** Pour the reaction mixture into 100 mL of crushed ice and acidify with dilute HCl to neutralize the excess NaOH. The solid chalcone product will precipitate out.
- **Purification:** Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and dry. For higher purity, the product can be recrystallized from ethanol.

- Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol: Synthesis of Pyrazole-Quinoline Hybrids

Rationale: Hybrid molecules that incorporate two or more pharmacophores can exhibit enhanced activity or a novel mechanism of action. This protocol uses the quinolinyl-chalcone synthesized above as a precursor. The reaction with hydrazine hydrate proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazole ring.^{[4][5][6]} This is a cornerstone of heterocyclic chemistry for creating potent bioactive agents.

Step-by-Step Methodology:

- Reactant Setup:** In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the quinolinyl-chalcone (5 mmol) in 20 mL of glacial acetic acid. Acetic acid serves as both the solvent and a catalyst for the cyclization step.
- Reagent Addition:** Add hydrazine hydrate (10 mmol) to the solution. For substituted pyrazoles, a substituted hydrazine (e.g., phenylhydrazine) can be used.
- Reaction Conditions:** Heat the mixture to reflux (approximately 118°C) and maintain for 6-8 hours. Monitor the reaction's completion using TLC.
- Isolation:** After cooling to room temperature, pour the reaction mixture into ice-cold water. The pyrazole-quinoline hybrid will precipitate.
- Purification:** Filter the solid, wash with water to remove residual acetic acid, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.
- Characterization:** Verify the final structure and purity using ¹H-NMR, ¹³C-NMR, and HRMS (High-Resolution Mass Spectrometry).

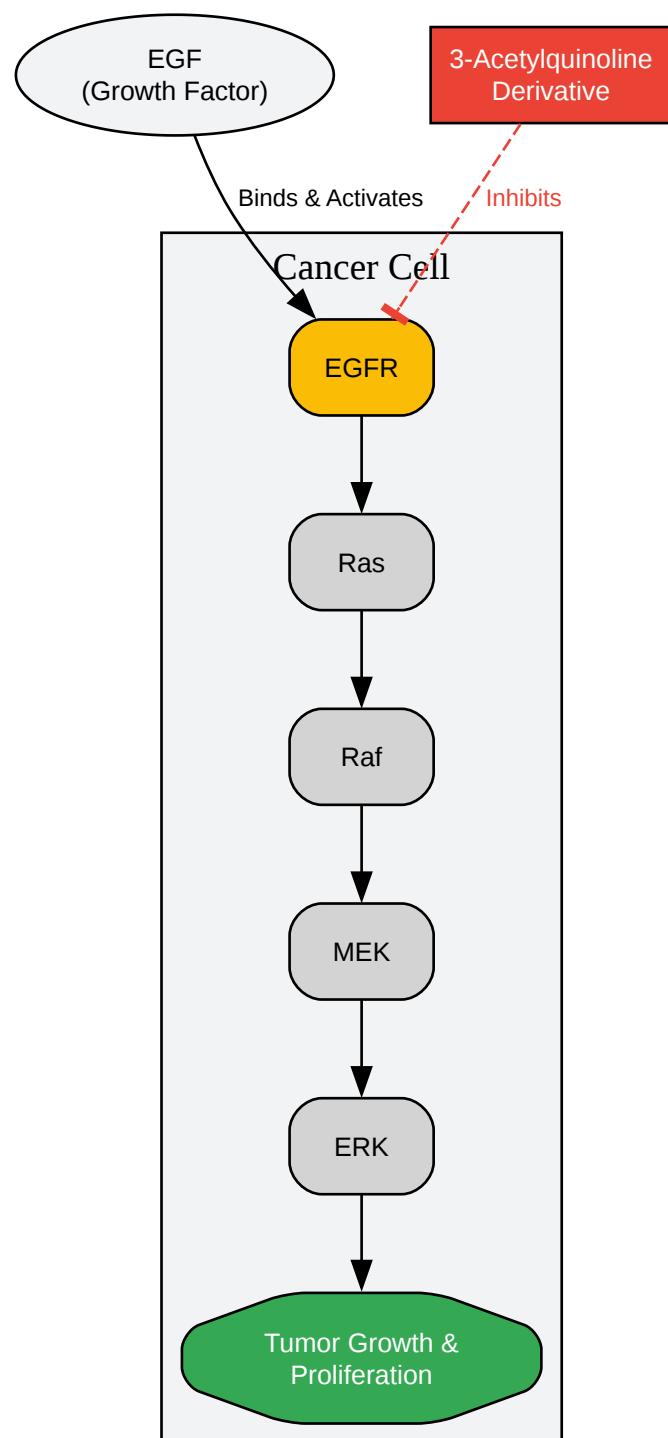
Therapeutic Applications in Drug Discovery

Derivatives of **3-Acetylquinoline** have demonstrated significant potential across multiple therapeutic areas.

Anticancer Activity

The quinoline core is present in several clinically used anticancer drugs.^[8] Derivatives of **3-Acetylquinoline** have shown potent cytotoxic effects against a range of cancer cell lines, often by inhibiting key signaling pathways essential for tumor growth and survival.^{[3][9][10]}

Mechanism of Action: A primary mechanism is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).^{[3][6]} By blocking these receptors, the compounds can halt downstream signaling cascades responsible for cell proliferation and angiogenesis.



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Caption: Inhibition of the EGFR signaling pathway by **3-Acetylquinoline** derivatives.

Quantitative Data: Anticancer Activity

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
Quinolinyl-Chalcone (53)	SKBR-3 (Breast)	0.70	[7]
Quinolinyl-Chalcone (53)	H1299 (Lung)	1.41	[7]
Quinolinyl-Chalcone (22)	MDA-MB-231 (Breast)	< 1.05	[7]
Quinoline Derivative (91b1)	AGS (Gastric)	< CDDP	[10]
Quinoline-3-carboxamide	MCF-7 (Breast)	3.35	[7]

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Protocol: In Vitro Cytotoxicity (MTS Assay)

- Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds (**3-Acetylquinoline** derivatives) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
- MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. The MTS reagent is converted by viable cells into a colored formazan product.
- Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.[\[10\]](#)

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals.[\[11\]](#)[\[12\]](#) Quinoline-based compounds, including fluoroquinolone antibiotics, have a long history of use in treating infections.[\[13\]](#) Novel derivatives of **3-Acetylquinoline** have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[\[11\]](#)[\[14\]](#)[\[15\]](#)

Quantitative Data: Antimicrobial Activity

Compound Class	Organism	MIC (µg/mL)	Reference
Oxadiazole Derivative (7a-g)	Gram-positive/negative bacteria	Promising vs. Trimethoprim	[14]
N-methylbenzoindoloquinoline (8)	Vancomycin-resistant <i>E. faecium</i>	4	[11]
Quinoline Derivative (6)	<i>C. difficile</i>	≤ 4.0	[15]
Triazole-Quinoline Conjugate (37)	Drug-resistant M. tuberculosis	0.08 - 0.31	[11]

MIC: Minimum Inhibitory Concentration. The lowest concentration that inhibits visible growth.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

- **Inoculum Preparation:** Prepare a standardized suspension of the microbial strain (e.g., *S. aureus*, *E. coli*) equivalent to a 0.5 McFarland standard.
- **Compound Dilution:** In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Inoculation:** Add the standardized microbial suspension to each well. Include positive (microbe, no drug) and negative (broth only) controls.

- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including oxidative stress, neuroinflammation, and neuronal apoptosis.[16][17] The quinoline scaffold is considered "privileged" for its ability to be functionalized into multi-target-directed ligands (MTDLs) that can address several of these pathways simultaneously.[16][18] Derivatives have been designed to act as antioxidants, anti-inflammatory agents, and inhibitors of enzymes like acetylcholinesterase (AChE).[18][19]

Mechanism of Action: Many quinoline derivatives exert neuroprotection by activating the Keap1-Nrf2 pathway.[20] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX), thereby protecting neurons from oxidative damage.[16][17][20]

Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress)

- Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT-22) in a 96-well plate.
- Pre-treatment: Treat the cells with various concentrations of the **3-Acetylquinoline** derivative for 12-24 hours.
- Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 4-6 hours to induce oxidative stress and cell death.
- Viability Assessment: Measure cell viability using the MTS or MTT assay as described in the anticancer protocol.
- Analysis: An effective neuroprotective compound will result in a significantly higher percentage of cell viability in the pre-treated wells compared to wells treated with H₂O₂ alone.

Conclusion and Future Outlook

3-Acetylquinoline is a high-value scaffold that provides a robust and versatile platform for medicinal chemists. The synthetic accessibility and the diverse reactivity of its acetyl group allow for the systematic exploration of chemical space to address a wide range of biological targets. The demonstrated success of its derivatives in preclinical models of cancer, infectious diseases, and neurodegeneration underscores its importance. Future research will likely focus on developing more sophisticated, multi-target agents and employing modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, to accelerate the discovery of new drug candidates based on this exceptional molecular framework.[\[4\]](#)

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